1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
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Overview
Description
The compound 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium is a complex organometallic compound It features a ruthenium center coordinated with a nitro-substituted phenyl ligand and an imidazolium-based ligand
Mechanism of Action
Target of Action
The primary target of this compound is the organometallic iron complexes . These complexes play a crucial role in various chemical reactions due to their unique properties such as redox activity, ability to form multiple bonds, and diverse coordination chemistry.
Mode of Action
The compound acts as a catalyst and facilitates the transformation of organometallic iron complexes. It interacts with these complexes and modifies their structure, thereby enhancing their reactivity and enabling them to participate in various chemical reactions.
Biochemical Pathways
The compound affects several biochemical pathways. It facilitates the selective production of 5-hydroxymethylfurfural from glucose and fructose . It also aids in the annulation of heterocycles via redox processing . These pathways lead to the formation of important chemical compounds that have wide-ranging applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium typically involves the following steps:
Preparation of the imidazolium ligand: The imidazolium ligand is synthesized by reacting 2,6-di(propan-2-yl)phenylamine with glyoxal and formaldehyde under acidic conditions to form the imidazolium core.
Coordination with ruthenium: The imidazolium ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium: undergoes several types of chemical reactions:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands around the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can result in different ligand-coordinated ruthenium complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology and Medicine
In biology and medicine, 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium has shown potential as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Uniqueness
The uniqueness of 1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium lies in its specific ligand coordination and the presence of a ruthenium center, which imparts unique catalytic and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C10H11NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYZAHSVLHMEHO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49Cl2N3O3Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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